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Compound of Interest
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Cat. No.: B12433303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the novel Diacylglycerol O-

acyltransferase 1 (DGAT1) inhibitor, GSK2973980A, with other well-characterized DGAT

inhibitors. The information presented is intended to assist researchers in evaluating the

potential of these compounds for metabolic disease research and therapeutic development.

Introduction to DGAT Inhibition
Diacylglycerol O-acyltransferase (DGAT) is a crucial enzyme in triglyceride synthesis,

catalyzing the final step of this metabolic pathway. There are two main isoforms, DGAT1 and

DGAT2, which, despite catalyzing the same reaction, are encoded by different genes and

possess distinct biochemical properties and tissue expression patterns. DGAT1 is highly

expressed in the small intestine and is primarily involved in the absorption of dietary fat, while

DGAT2 is the predominant isoform in the liver. Inhibition of DGAT1 is a therapeutic strategy

being explored for the management of metabolic disorders such as obesity, type 2 diabetes,

and dyslipidemia. Several DGAT inhibitors have been developed, with GSK2973980A being a

notable compound from GlaxoSmithKline.

Comparative Analysis of DGAT Inhibitors
This section provides a quantitative comparison of GSK2973980A with other known DGAT

inhibitors, including Pradigastat (LCQ908), AZD7687, and the DGAT2-selective inhibitor PF-

06424439.
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Table 1: In Vitro Potency and Selectivity
Compoun
d

Target
Human
IC50

Selectivit
y vs.
DGAT2

Selectivit
y vs.
ACAT1

Selectivit
y vs.
ACAT2

Referenc
e

GSK29739

80A
DGAT1 3 nM >2900-fold >10 µM >10 µM [1]

Pradigastat

(LCQ908)
DGAT1 57 nM

>175-fold

(>10,000

nM for

DGAT2)

>10,000

nM

>10,000

nM
[2]

AZD7687 DGAT1 80 nM >400-fold

79%

inhibition at

10 µM

- [3][4]

PF-

06424439
DGAT2

14 nM (for

DGAT2)

Selective

for DGAT2

(>50 µM

for DGAT1)

- - [5]

Table 2: Preclinical In Vivo Efficacy
Compound Animal Model Key Findings Reference

GSK2973980A
Diet-induced obese

mice

Reduced plasma

triglycerides, body

weight, and food

intake.

[6]

Pradigastat (LCQ908)
Dogs (oral lipid

tolerance test)

Decreased serum

triglyceride levels.
[7]

AZD7687 Healthy male subjects

Markedly reduced

postprandial

triglyceride excursion.

[8]

PF-06424439 Sucrose-fed rats

Dose-dependent

reduction in plasma

triglyceride levels.

[5]
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Table 3: Clinical Development Status and Key
Observations

Compound
Highest
Development
Phase

Key Clinical
Observations

Reference

GSK2973980A Preclinical

Favorable safety

profile in 7-day toxicity

studies in rats and

dogs.

[9]

Pradigastat (LCQ908)
Phase III

(Discontinued)

Reduced fasting

triglycerides in

patients with familial

chylomicronemia

syndrome (FCS).

Gastrointestinal side

effects were reported.

[7][10][11][12]

AZD7687 Phase I

Dose- and diet-related

gastrointestinal side

effects (nausea,

vomiting, diarrhea)

were dose-limiting.

[8][13]

PF-06424439 Phase I

Well-tolerated safety

profile in early clinical

studies.

[3]

Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental approaches, the

following diagrams illustrate the triglyceride synthesis pathway, a general workflow for

evaluating DGAT inhibitors, and the principle of the Cellular Thermal Shift Assay (CETSA).
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Caption: Triglyceride synthesis pathway highlighting the role of DGAT1/2.
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Caption: Generalized workflow for the discovery and evaluation of DGAT inhibitors.
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Caption: Principle of the Cellular Thermal Shift Assay (CETSA) for target engagement.

Experimental Protocols
Detailed experimental protocols are essential for the accurate interpretation and replication of

research findings. Below are summaries of key methodologies used in the characterization of

DGAT inhibitors.

In Vitro DGAT Enzyme Activity Assay (Radiometric)
This assay measures the enzymatic activity of DGAT by quantifying the incorporation of a

radiolabeled acyl-CoA into a diacylglycerol (DAG) substrate to form a triglyceride (TG).
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Enzyme Source: Microsomal fractions from cells or tissues expressing the DGAT enzyme.

Substrates:

Acyl acceptor: 1,2-dioleoyl-sn-glycerol (DOG).

Acyl donor: [14C]oleoyl-CoA.

Reaction Buffer: Typically contains Tris-HCl buffer (pH 7.4-8.0), MgCl2, and bovine serum

albumin (BSA).

Procedure:

The DGAT inhibitor (e.g., GSK2973980A) at various concentrations is pre-incubated with

the enzyme source.

The reaction is initiated by the addition of the radiolabeled acyl-CoA.

The reaction is incubated at 37°C for a defined period.

The reaction is stopped by the addition of a solution of isopropanol/heptane/water.

Lipids are extracted, and the phases are separated.

The organic phase containing the radiolabeled TG is collected and dried.

The amount of radioactivity incorporated into the TG is quantified by liquid scintillation

counting.

Data Analysis: IC50 values are determined by plotting the percent inhibition of DGAT activity

against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to assess the engagement of a drug with its target protein

in a cellular environment. The principle is that a protein becomes more thermally stable when

bound to a ligand.[14]
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Cell Culture: Cells expressing the target protein (e.g., HepG2 cells for DGAT1) are cultured

to a suitable confluency.

Compound Treatment: Cells are treated with the DGAT inhibitor or vehicle for a specific

duration.

Heat Treatment: The cell suspension is divided into aliquots and heated to a range of

temperatures.

Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from

the precipitated proteins by centrifugation.

Protein Detection: The amount of soluble target protein at each temperature is quantified,

typically by Western blotting or mass spectrometry.

Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a

function of temperature. A shift in the melting curve to a higher temperature in the presence

of the inhibitor indicates target engagement.[14]

In Vivo Models of Dyslipidemia
Animal models are crucial for evaluating the in vivo efficacy of DGAT inhibitors.

Oral Fat Tolerance Test (OFTT):

Animal Model: Mice or rats are fasted overnight.

Procedure: A baseline blood sample is collected. The animals are then orally administered

the DGAT inhibitor or vehicle, followed by an oral gavage of a lipid source (e.g., corn oil).

Endpoint: Blood samples are collected at various time points after the lipid challenge, and

plasma triglyceride levels are measured to assess the effect of the inhibitor on

postprandial lipemia.[15]

Diet-Induced Obesity (DIO) Model:

Animal Model: Rodents are fed a high-fat diet for several weeks to induce obesity, insulin

resistance, and dyslipidemia.
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Procedure: The DIO animals are treated with the DGAT inhibitor or vehicle over a chronic

period.

Endpoints: Body weight, food intake, plasma lipid levels, and glucose tolerance are

monitored throughout the study. At the end of the study, tissues can be collected for further

analysis.[6]

Summary and Conclusion
GSK2973980A emerges as a highly potent and selective DGAT1 inhibitor with a promising

preclinical profile. Its high selectivity against DGAT2 and other acyltransferases suggests a

lower potential for off-target effects. Preclinical studies have demonstrated its efficacy in

reducing postprandial triglycerides and promoting weight loss in rodent models.

In comparison, other DGAT1 inhibitors like Pradigastat and AZD7687 have shown clinical

proof-of-concept in reducing triglyceride levels in humans. However, their clinical development

has been hampered by gastrointestinal side effects, which appear to be a class-wide issue for

potent DGAT1 inhibitors. The development of the DGAT2-selective inhibitor PF-06424439

represents an alternative approach, targeting the hepatic contribution to triglyceride synthesis.

The comprehensive data presented in this guide, including comparative potency, in vivo

efficacy, and detailed experimental methodologies, provides a valuable resource for

researchers in the field of metabolic diseases. The distinct profiles of these inhibitors

underscore the importance of isoform selectivity and the ongoing need to balance efficacy with

tolerability in the development of novel therapeutics targeting triglyceride metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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